9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, also known as 16alpha-Methylepoxide, is a metabolite of Mometasone Furoate . Mometasone Furoate is a tropical corticosteroid used as an anti-inflammatory . The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H28O5 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 . It has a low solubility in most solvents . Other physical and chemical properties such as melting point, boiling point, flash point, and refractive index are not provided in the search results.Scientific Research Applications
Bioactive Compounds from Plants
Research on compounds structurally similar to "9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione" has revealed their presence in various plants, such as Nerium oleander. These compounds have been evaluated for their anti-inflammatory, cytotoxic, and multidrug resistance (MDR)-reversal activities. For example, certain pregnanes isolated from Nerium oleander have shown significant effects on calcein accumulation in MDR human ovarian cancer cells, indicating their potential in overcoming drug resistance in cancer treatment (Bai et al., 2007).
Synthetic Approaches and Derivatives
Alternative synthesis methods for related corticoids, serving as intermediates to potent anti-inflammatory agents like Betamethasone, demonstrate the versatility of these compounds in drug development. The synthesis often involves key reactions such as bis-epoxidation and regiospecific elimination, highlighting the complex chemistry involved in producing these bioactive steroids (Andrews et al., 1996).
Anti-inflammatory Properties
The structural modification of steroids, including the introduction of halogen atoms and alterations in the molecular backbone, can enhance their anti-inflammatory properties without systemic side effects. This aspect of research opens avenues for developing topically applied drugs with minimized adverse effects (Toscano et al., 1977).
Allergic Rhinitis and Asthma Treatment
The process of acylation of specific hydroxypregna-diones, leading to compounds used in treating allergic rhinitis and asthma, illustrates the application of these steroids in creating effective treatments for common respiratory conditions (Mealy et al., 2001).
Mechanism of Action
Target of Action
Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .
Biochemical Pathways
Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .
Result of Action
The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .
Action Environment
The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .
Properties
CAS No. |
7091-05-6 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |
InChI Key |
WQMGIEOKPKMWEY-BDNCKTDXSA-N |
Isomeric SMILES |
C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |
SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Canonical SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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